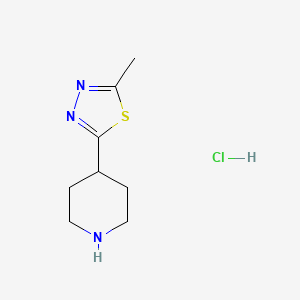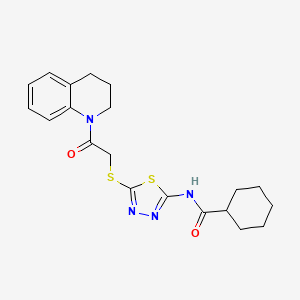
Chlorhydrate de 2-méthyl-5-(pipéridin-4-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound that contains both a thiadiazole and a piperidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Applications De Recherche Scientifique
4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Mécanisme D'action
The mechanism of action of 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, making it a potential antimicrobial and anticancer agent . The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride.
Piperidine derivatives: Compounds containing the piperidine ring, used in various chemical and pharmaceutical applications.
Other thiadiazole derivatives: Compounds with similar thiadiazole rings, studied for their biological and chemical properties.
Uniqueness
4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCAFUHNHXXBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)





![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2571300.png)


![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)


![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)

